molecular formula C18H13F2NO4 B3400771 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate CAS No. 1040668-62-9

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate

Cat. No.: B3400771
CAS No.: 1040668-62-9
M. Wt: 345.3 g/mol
InChI Key: YWDNAIXXZXOCRT-UHFFFAOYSA-N
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Description

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is a synthetic small molecule featuring a fluorinated isoxazole core linked to a fluorophenoxy acetate ester. With the molecular formula C19H16FNO5 and a molecular weight of 357.34 g/mol, this compound is supplied with a guaranteed purity of 95% or higher. Its structure incorporates two key motifs common in medicinal chemistry: the 1,2-oxazole (isoxazole) ring and multiple fluorine atoms. The isoxazole scaffold is a privileged structure in drug discovery known for its versatility and presence in biologically active compounds . Isoxazole derivatives are recognized as key components in various synthetic products and serve as essential pharmacophores, meaning they are frequently responsible for the biological activity of many drugs and bioactive natural products . These derivatives are known to exhibit hydrogen bond donor/acceptor interactions with a variety of enzymes and receptors, making them valuable for probing biological systems . The specific presence of fluorine atoms, as seen in the two fluorophenyl substituents of this molecule, is a common strategy in modern lead optimization to fine-tune properties like metabolic stability, lipophilicity, and membrane permeability. This compound is designed for research applications only and is a valuable building block for chemical synthesis or a candidate for high-throughput screening (HTS) in drug discovery campaigns. It is suitable for use in biochemical assays to investigate mechanisms of chemical toxicity and identify potential targets for molecular initiating events in adverse outcome pathways . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO4/c19-14-6-2-1-5-13(14)17-9-12(21-25-17)10-24-18(22)11-23-16-8-4-3-7-15(16)20/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDNAIXXZXOCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-fluorophenyl-substituted nitrile oxide, with an alkyne.

    Esterification: The oxazole intermediate is then esterified with 2-(2-fluorophenoxy)acetic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

    Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its fluorinated aromatic rings and oxazole moiety are of particular interest for the development of new drugs with improved pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate involves its interaction with specific molecular targets. The fluorinated aromatic rings and oxazole moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Structural Analog: (2E)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid

  • Core Structure : Replaces 1,2-oxazole with a furan ring.
  • Substituents : Retains the 2-fluorophenyl group but lacks the acetoxy ester.
  • Functional Groups: Features a conjugated propenoic acid, enabling hydrogen bonding and ionization at physiological pH.
  • Purity : Reported at 95% , suggesting moderate synthetic accessibility.

Structural Analog: Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

  • Core Structure : 1,2,4-Triazole instead of 1,2-oxazole.
  • Substituents : Includes a 3-fluorobenzoyl group and 2-methoxyphenyl moiety.
  • Molecular Weight : 430.11 g/mol , significantly higher than the target compound (estimated ~350–370 g/mol), which may impact bioavailability.
  • Implications : The triazole core and sulfur atom could improve metal-binding capacity, relevant for enzyme inhibition.

Structural Analog: 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine

  • Core Structure : Same 1,2-oxazole ring as the target compound.
  • Substituents : 2,4-Difluorophenyl group at the 5-position and an amine at the 3-position.
  • Functional Groups : Amine group enables hydrogen bonding and salt formation, contrasting with the ester group in the target compound.
  • Applications : Fluorinated oxazolamines are often explored as intermediates in kinase inhibitor synthesis .
  • Implications: The difluorination may enhance lipophilicity compared to the mono-fluoro analog, affecting membrane permeability.

Table 1: Key Structural and Functional Comparisons

Compound Core Heterocycle Fluorination Pattern Key Functional Groups Molecular Weight (g/mol) Purity (%)
Target Compound 1,2-Oxazole 2-Fluorophenyl (×2) Ester, Acetoxy ~350–370* N/A
(2E)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid Furan 2-Fluorophenyl Propenoic acid N/A 95
Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate 1,2,4-Triazole 3-Fluorobenzoyl Sulfanyl, Amide, Ester 430.11 N/A
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine 1,2-Oxazole 2,4-Difluorophenyl Amine ~209† N/A

*Estimated based on structural formula.
†Calculated from formula C₉H₇F₂N₂O.

Research Implications and Limitations

  • Electronic Effects : The 2-fluorophenyl groups in the target compound likely induce electron-withdrawing effects, stabilizing the oxazole ring and modulating reactivity.
  • Prodrug Potential: The ester group may enhance cell permeability compared to carboxylic acid analogs (e.g., propenoic acid derivative in ).
  • Data Gaps: Limited experimental data (e.g., solubility, logP, bioactivity) for the target compound necessitate further studies. Structural analogs with triazole or difluorophenyl groups highlight trade-offs between lipophilicity and polar interactions.

Biological Activity

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is a synthetic compound belonging to the oxazole derivatives class. It features a unique structure that includes a fluorophenyl group and an oxazole ring, which contribute to its biological activity. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC15_{15}H12_{12}F2_{2}N1_{1}O3_{3}
Molecular Weight295.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
  • Receptor Modulation : It could interact with receptors such as benzodiazepine receptors, influencing neurotransmitter systems and exhibiting anticonvulsant properties .

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant activity. For instance, studies have shown that certain oxazole derivatives can effectively reduce seizure activity in various animal models, suggesting potential therapeutic applications in epilepsy management .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

  • Anticonvulsant Screening : A series of oxazole derivatives were tested for anticonvulsant activity using the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. Compounds demonstrated varying degrees of efficacy, with some showing considerable protective effects against seizures .
  • Enzymatic Assays : In vitro assays have been conducted to evaluate the inhibitory effects of oxazole derivatives on various enzymes. Results indicated that certain compounds could significantly inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetateModerate anticonvulsantEnzyme inhibition
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetateSignificant anti-inflammatoryReceptor modulation
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetateAntimicrobialEnzyme inhibition

Q & A

Basic: What are the key synthetic strategies for preparing [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the oxazole ring via cyclization of a nitrile oxide with an alkyne or enol ether under reflux conditions (e.g., using dichloromethane as a solvent) .
  • Step 2: Esterification of the oxazole methanol intermediate with 2-(2-fluorophenoxy)acetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
    Critical Parameters: Solvent polarity, temperature control during cyclization, and stoichiometric ratios of reagents to minimize side reactions.

Advanced: How can reaction conditions be optimized to improve yield and purity in oxazole ring formation?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
  • Solvent Optimization: Compare polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility of intermediates .
  • In Situ Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify byproducts early .
  • Temperature Gradients: Gradual heating (e.g., 60°C → 80°C) to balance reaction rate and thermal stability of intermediates .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify fluorophenyl substituents and ester linkage (e.g., δ ~4.5 ppm for –OCH₂–) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 385.12) .
  • X-ray Diffraction (XRD): Resolve crystal packing and validate stereochemistry using SHELXL or SIR97 for refinement .

Advanced: How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structure determination?

Answer:

  • Twinning: Use SHELXL’s TWIN command to model twin domains and refine fractional contributions .
  • Low-Resolution Data: Apply maximum-likelihood (ML) methods in SIR97 to improve phase accuracy .
  • Validation Tools: Cross-check with ORTEP-3 for thermal ellipsoid visualization to detect disorder .

Basic: What in vitro assays are suitable for evaluating this compound’s biological activity?

Answer:

  • Acetylcholinesterase (AChE) Inhibition: Adapt the Ellman assay, using donepezil as a positive control. Measure IC₅₀ via kinetic analysis of thiocholine production .
  • Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity at 10–100 µM .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

Answer:

  • Substituent Variation: Replace 2-fluorophenoxy with chloro/bromo analogs to study electronic effects on AChE binding .
  • Bioisosteric Replacement: Swap oxazole with thiazole to assess heterocycle influence on solubility and potency .
  • Docking Studies: Use AutoDock Vina to predict binding poses in AChE’s catalytic gorge, focusing on π-π stacking with Trp86 .

Basic: What are common stability issues during storage, and how can they be mitigated?

Answer:

  • Hydrolysis Risk: Store at –20°C in anhydrous DMSO or under nitrogen to prevent ester bond cleavage .
  • Light Sensitivity: Use amber vials to avoid photodegradation of the fluorophenyl groups .
  • Purity Monitoring: Perform HPLC every 3–6 months (C18 column, acetonitrile/water gradient) .

Advanced: How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?

Answer:

  • Assay Standardization: Validate enzyme batch-to-batch consistency and substrate concentrations (e.g., acetylthiocholine iodide) .
  • Control Replication: Include internal controls (e.g., galantamine) in each plate to normalize inter-experimental variability .
  • Meta-Analysis: Cross-reference with structural analogs (e.g., [5-(2-chlorophenyl)-oxazol-3-yl] derivatives) to identify trends .

Basic: What computational tools predict this compound’s physicochemical properties?

Answer:

  • LogP Calculation: Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP ~3.2) .
  • pKa Prediction: SPARC or MarvinSuite to assess ionization states (e.g., ester group pKa ~0.5) .

Advanced: What strategies enhance solubility for in vivo studies without compromising activity?

Answer:

  • Prodrug Design: Introduce phosphate esters at the methanol group, cleaved in vivo by phosphatases .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size <100 nm) to improve bioavailability .
  • Co-Solvent Systems: Test cyclodextrin complexes or ethanol/Cremophor EL mixtures for parenteral administration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate

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